molecular formula C7H15ClN4O4S B1682935 Tauromustine CAS No. 85977-49-7

Tauromustine

Cat. No. B1682935
CAS RN: 85977-49-7
M. Wt: 286.74 g/mol
InChI Key: RCLLNBVPCJDIPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tauromustine is a taurine-based nitrosourea developed as an anticancer agent . It has been studied in phase III clinical trials in patients with anaplastic astrocytoma (AA), glioblastoma (GBM), and advanced colorectal cancer .


Synthesis Analysis

The metabolism of Tauromustine has been evaluated in liver and lung microsomes from various species . A high-performance liquid chromatographic method has been developed for the simultaneous determination of Tauromustine and its demethylated metabolites in plasma and urine .


Molecular Structure Analysis

Tauromustine has a molecular formula of C7H15ClN4O4S . It contains a total of 31 bonds, including 16 non-H bonds, 4 multiple bonds, 6 rotatable bonds, 4 double bonds, 1 urea (-thio) derivative, 1 N-nitroso group (aliphatic), and 1 sulfonamide .


Chemical Reactions Analysis

Tauromustine undergoes cytochrome P450 (CYP)-mediated metabolism in liver and lung microsomes from various species . The metabolism of Tauromustine is indicated to have a major role of CYP3A enzymes .


Physical And Chemical Properties Analysis

Tauromustine has a density of 1.4±0.1 g/cm3, a molar refractivity of 64.5±0.5 cm3, and a molar volume of 198.8±7.0 cm3 . It has a polar surface area of 108 Å2 and a polarizability of 25.6±0.5 10-24 cm3 .

Scientific Research Applications

Therapeutic Applications in Cancer

Tauromustine, identified as an analog of taurine, has found its application as an anti-cancer agent. Its development is driven by the need for more effective therapeutics against convoluted diseases like cancer. The research by Gupta, Win, and Bittner (2005) highlights tauromustine's market presence as an anti-cancer agent alongside other taurine derivatives such as taltrimide and acamprosate, which serve as anti-convulsant and anti-alcoholic agents, respectively. These derivatives, including tauromustine, underscore the importance of taurine analogs in current medicinal chemistry, providing a new class of therapeutics with significant clinical utility (R. Gupta, T. Win, S. Bittner, 2005).

Impact on Neurodegenerative Diseases

Tauromustine's role extends into the research on neurodegenerative diseases, particularly in the context of tau protein pathology. Studies have investigated the mechanisms by which tau pathology contributes to diseases such as Alzheimer's, focusing on aspects like tau hyperphosphorylation, aggregation, and its effects on neuronal death and neurofibrillary degeneration. Notably, tau has been shown to protect DNA from hydroxyl radical attacking in vitro, suggesting a protective role against oxidative stress-induced DNA damage, which is a significant factor in neurodegenerative disease progression (Q. Hua, R. He, 2003).

Broad Biological Impacts

Further research into tauromustine and related compounds reveals their broader biological impacts, including effects on chromatin structure, gene expression, and the repair of neuronal pericentromeric heterochromatin. This encompasses the study of epigenetic changes driven by tau pathology in aging and Alzheimer's disease, highlighting large-scale changes in histone acetylation and the potential for chromatin rearrangements to be reversible with targeted therapeutic interventions (H. Klein et al., 2018).

Future Directions

While specific future directions for Tauromustine were not found in the search results, there is ongoing research into the use of similar compounds for the treatment of various diseases .

properties

IUPAC Name

1-(2-chloroethyl)-3-[2-(dimethylsulfamoyl)ethyl]-1-nitrosourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15ClN4O4S/c1-11(2)17(15,16)6-4-9-7(13)12(10-14)5-3-8/h3-6H2,1-2H3,(H,9,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCLLNBVPCJDIPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)CCNC(=O)N(CCCl)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15ClN4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20235317
Record name Tauromustine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20235317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tauromustine

CAS RN

85977-49-7
Record name Tauromustine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=85977-49-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tauromustine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085977497
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tauromustine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20235317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TAUROMUSTINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/511F69K76Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tauromustine
Reactant of Route 2
Tauromustine
Reactant of Route 3
Reactant of Route 3
Tauromustine
Reactant of Route 4
Reactant of Route 4
Tauromustine
Reactant of Route 5
Reactant of Route 5
Tauromustine
Reactant of Route 6
Reactant of Route 6
Tauromustine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.